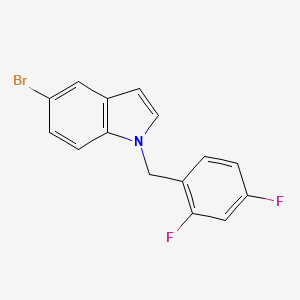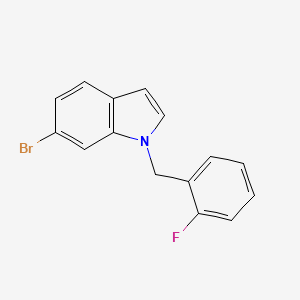
1-Benzyl-6-nitro-1H-indole
Übersicht
Beschreibung
1-Benzyl-6-nitro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-6-nitro-1H-indole can be synthesized through various methods. One common approach involves the nitration of 1-benzylindole. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out at low temperatures to control the formation of the nitro group at the desired position on the indole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-6-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as alkyl halides, aryl halides.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 1-Benzyl-6-amino-1H-indole.
Substitution: Various substituted benzylindoles depending on the nucleophile used.
Oxidation: Oxidized indole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-6-nitro-1H-indole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-benzyl-6-nitro-1H-indole depends on its specific application. For instance, as a tyrosinase inhibitor, it interacts with the enzyme’s active site, preventing the oxidation of tyrosine to melanin. This inhibition reduces melanin production, which is beneficial for treating hyperpigmentation disorders . The compound’s molecular targets and pathways vary based on its specific biological or chemical application.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-1H-indole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Nitro-1H-indole: Lacks the benzyl group, affecting its solubility and interaction with biological targets.
1-Benzyl-5-nitro-1H-indole: The nitro group is positioned differently, leading to variations in chemical and biological properties.
Uniqueness: Its combination of functional groups makes it a valuable compound for diverse scientific research and industrial applications .
Eigenschaften
IUPAC Name |
1-benzyl-6-nitroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-17(19)14-7-6-13-8-9-16(15(13)10-14)11-12-4-2-1-3-5-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAJMPSNEPHSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














